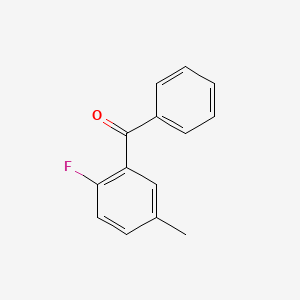

(2-Fluoro-5-methylphenyl) phenyl ketone

Description

Structure

3D Structure

Properties

CAS No. |

59396-51-9 |

|---|---|

Molecular Formula |

C14H11FO |

Molecular Weight |

214.23 g/mol |

IUPAC Name |

(2-fluoro-5-methylphenyl)-phenylmethanone |

InChI |

InChI=1S/C14H11FO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

JFZHVQYMBLLLMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Fluoro 5 Methylphenyl Phenyl Ketone

Reactions of the Carbonyl Group

The ketone's carbonyl group is a primary site for chemical reactions, particularly nucleophilic additions, due to the partial positive charge on the carbonyl carbon. ontosight.aimasterorganicchemistry.com The reactivity of this site is modulated by the electron-withdrawing nature of the ortho-fluoro substituent, which can enhance its electrophilicity. nih.gov

Ketones are readily reduced to secondary alcohols using hydride-based reducing agents. In a typical reductive transformation, a nucleophilic hydride ion (H⁻), often delivered from reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), attacks the electrophilic carbonyl carbon. youtube.com This addition step breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by a protic solvent (e.g., water or ethanol) yields the final alcohol product. youtube.com

For (2-Fluoro-5-methylphenyl) phenyl ketone, this reduction is expected to produce (2-Fluoro-5-methylphenyl)(phenyl)methanol. The reaction proceeds via a standard nucleophilic addition mechanism.

Interactive Data Table: Reductive Transformation

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄), followed by H₂O | (2-Fluoro-5-methylphenyl)(phenyl)methanol | Carbonyl Reduction |

The reaction of o-fluoroaryl ketones with hydrazine (B178648) hydrate (B1144303) serves as a notable example of a nucleophilic addition that leads to a more complex heterocyclic structure. This transformation is a key method for synthesizing indazole derivatives. The reaction is believed to proceed in two stages. First, hydrazine undergoes a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a hydrazone intermediate.

In the second stage, the terminal nitrogen atom of the hydrazone acts as an intramolecular nucleophile, attacking the carbon atom bearing the fluorine substituent. researchgate.net This results in a cyclization via a nucleophilic aromatic substitution mechanism, with the fluoride (B91410) ion being displaced as a leaving group. This intramolecular pathway facilitates the cleavage of the otherwise strong carbon-fluorine bond. researchgate.net This reaction converts this compound into 7-methyl-3-phenyl-1H-indazole. It is important to note that a potential side reaction is the Wolff-Kishner reduction, which can reduce the carbonyl group to a methylene (B1212753) group (CH₂) under the basic, high-temperature conditions often used with hydrazine. researchgate.net

Interactive Data Table: Indazole Synthesis

| Reactant | Reagent | Product | Reaction Type |

| This compound | Hydrazine hydrate (N₂H₄·H₂O) | 7-methyl-3-phenyl-1H-indazole | Nucleophilic Addition / Intramolecular SNAr |

The conversion of a ketone to a thioketone, a process known as thionation, can be effectively achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov The mechanism of this reaction is analogous to the Wittig reaction. Lawesson's Reagent first reacts with the carbonyl oxygen to form a four-membered ring intermediate known as a thiaoxaphosphetane. nih.gov This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thioketone and a phosphorus-containing byproduct. nih.gov

Applying this reaction to this compound is expected to yield (2-Fluoro-5-methylphenyl) phenyl thioketone. For simplified product isolation, fluorous analogs of Lawesson's Reagent have been developed, allowing for the easy removal of byproducts through fluorous solid-phase extraction. researchgate.netorganic-chemistry.orgnih.gov

Interactive Data Table: Thionation Reaction

| Reactant | Reagent | Product | Reaction Type |

| This compound | Lawesson's Reagent | (2-Fluoro-5-methylphenyl) phenyl thioketone | Thionation |

Transformations Involving Aromatic Substituents

Beyond the carbonyl group, the methyl and fluoro substituents on the aromatic ring offer further opportunities for chemical modification, although their reactivity differs significantly.

The methyl group attached to the aromatic ring is a benzylic position and is susceptible to reactions characteristic of this site, primarily free-radical halogenation and oxidation.

Free-Radical Halogenation: In the presence of a radical initiator, such as ultraviolet (UV) light, and a suitable halogen source like N-Bromosuccinimide (NBS), the benzylic hydrogens of the methyl group can be substituted with a halogen. This reaction proceeds via a free-radical chain mechanism. chemguide.co.uk This would convert the starting ketone into (2-fluoro-5-(bromomethyl)phenyl)(phenyl)methanone. Further reaction can lead to di- and tri-halogenated products. chemguide.co.uk

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or certain catalytic systems under specific conditions. byjus.comrsc.org This transformation would yield 4-fluoro-3-benzoylbenzoic acid.

Interactive Data Table: Methyl Group Transformations

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), UV light | (2-fluoro-5-(bromomethyl)phenyl)(phenyl)methanone | Free-Radical Halogenation |

| This compound | Potassium Permanganate (KMnO₄), heat | 4-fluoro-3-benzoylbenzoic acid | Oxidation |

The carbon-fluorine bond in aromatic systems is exceptionally strong, making the fluoro group generally unreactive and a poor leaving group in traditional nucleophilic aromatic substitution (SNAr) reactions. nih.gov Displacement of an aromatic fluorine atom typically requires harsh conditions or significant activation from multiple, potent electron-withdrawing groups positioned ortho and para to the fluorine.

However, as detailed in Section 3.1.2, the fluoro group in this compound can be functionalized (i.e., displaced) under specific circumstances. The reaction with hydrazine to form an indazole derivative is a prime example where the fluoro group serves as a leaving group. researchgate.net This reactivity is not a simple intermolecular substitution but is enabled by the formation of the hydrazone intermediate, which positions a nucleophilic nitrogen atom in close proximity to the C-F bond, facilitating an intramolecular cyclization that would otherwise be kinetically and thermodynamically unfavorable.

Stereoselective Reactions and Chiral Product Formation (e.g., oxirane formation with diazomethane (B1218177) for related fluorinated propanones)

While specific studies detailing the stereoselective reactions of this compound are not extensively documented in publicly available research, its potential for chiral product formation can be understood by examining studies on structurally related fluorinated ketones. The reaction of ketones with diazomethane, known as the Büchner–Curtius–Schlotterbeck reaction, can lead to the formation of homologated ketones or, significantly, epoxides (oxiranes) wikipedia.org. This transformation is a key example of how a prochiral ketone can be converted into a chiral product.

A notable study on the reactivity of a related compound, 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one, with diazomethane provides a strong model for the potential stereoselective behavior of this compound. In this research, the fluorinated β-ketosulfoxide was treated with an ethereal solution of diazomethane at 0°C in methanol (B129727) cdnsciencepub.com. The reaction proceeded rapidly, yielding a mixture of diastereoisomeric oxiranes as the primary products cdnsciencepub.com.

The mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then loses nitrogen gas to generate a carbocation, which can subsequently undergo one of two pathways: a 1,2-rearrangement of a substituent to form a homologated ketone, or an intramolecular attack by the oxygen atom to form the epoxide ring wikipedia.org. The stereoselectivity of the epoxide formation is of particular interest.

In the case of the model fluorinated propanone, the reaction showed a high degree of diastereoselectivity. The starting ketone, existing as a mixture of diastereoisomers, reacted immediately with diazomethane to predominantly form one specific oxirane, (2S,2'R)-4-oxirane, in high yield cdnsciencepub.com. This outcome highlights the directing influence of the existing chiral center and the fluorine atom on the stereochemical course of the reaction. The main oxirane product was isolated in optically pure form with an 83.8% yield, while other isomers were detected in amounts of less than 6% cdnsciencepub.com. This high level of stereocontrol is a critical aspect of asymmetric synthesis, which aims to convert achiral starting materials into chiral products nih.gov.

The findings for this analogous compound suggest that this compound would likely also react with diazomethane to form a chiral oxirane. The facial selectivity of the nucleophilic attack would be influenced by the steric and electronic properties of the 2-fluoro-5-methylphenyl group, potentially leading to the preferential formation of one enantiomer over the other, especially if a chiral catalyst or auxiliary were employed.

The table below summarizes the key findings from the reaction of the related fluorinated propanone with diazomethane, illustrating the potential for high stereoselectivity in such transformations.

Table 1: Diastereoselective Oxirane Formation in a Related Fluorinated Ketone

| Starting Material | Reagent | Solvent | Major Product | Yield of Major Product | Stereoselectivity |

| (3R,Rs)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one | Diazomethane (CH₂N₂) | Methanol | (2S,2'R)-2-fluoromethyl-2-{[(4-methylphenyl)sulfinyl]methyl}oxirane | 83.8% | High diastereoselectivity; minor isomers <6% |

Data sourced from a study on a related fluorinated propanone, serving as a model for the potential reactivity of this compound. cdnsciencepub.com

Derivatives and Analogues of 2 Fluoro 5 Methylphenyl Phenyl Ketone

Synthesis of Structurally Modified Analogues

The core structure of (2-Fluoro-5-methylphenyl) phenyl ketone can be elaborated through various synthetic strategies to yield a diverse range of complex molecules. These modifications include substitutions on the phenyl rings, integration into heterocyclic systems, and the formation of specific classes of derivatives.

Modifications on the Phenyl Ring Substituents (e.g., halogenation, alkylation)

The aromatic rings of this compound are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents: the deactivating meta-directing carbonyl group, the deactivating ortho-, para-directing fluorine atom, and the activating ortho-, para-directing methyl group.

Halogenation: Reactions such as bromination or chlorination would likely lead to substitution on the more activated 2-fluoro-5-methylphenyl ring. The primary positions for substitution would be ortho and para to the activating methyl group, although steric hindrance from the adjacent ketone and fluorine atom would influence the final product distribution.

Alkylation: Friedel-Crafts alkylation can introduce further alkyl groups onto the aromatic rings. ontosight.ai The conditions for such reactions would need to be carefully controlled to prevent polysubstitution and rearrangement of the alkyl groups.

These modifications yield a library of substituted ketone analogues, each with altered electronic and steric profiles, which can serve as intermediates for further synthetic transformations.

Integration into Complex Heterocyclic Systems (e.g., 1,2,4-triazoles, pyrazoles, chromones, spiro-heterocycles)

The ketone functional group is a key handle for constructing a variety of heterocyclic systems through cyclization and condensation reactions.

1,2,4-Triazoles: The this compound scaffold has been successfully incorporated into complex triazole-containing molecules. For example, the compound 2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone has been synthesized, demonstrating that the ketone can be transformed into a precursor for building elaborate heterocyclic systems that merge different pharmacologically relevant moieties. researchgate.net

Pyrazoles: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). organic-chemistry.org While this compound is not a 1,3-dicarbonyl, it can be converted into one, for example, through a Claisen condensation with an ester. The resulting β-diketone can then be cyclized with hydrazine or its derivatives to yield 1,3,5-trisubstituted pyrazoles. The incorporation of fluorine into pyrazole (B372694) rings is a known strategy to enhance their biological properties. olemiss.edugoogle.comgoogle.com

Chromones: The synthesis of chromones (1-benzopyran-4-ones) generally requires a 2-hydroxyaryl ketone as a precursor. ijrpc.comcore.ac.uk Although the title compound lacks the necessary hydroxyl group, appropriately substituted 2-hydroxyacetophenones can be used to generate chromone (B188151) derivatives bearing the 2-fluoro-5-methylphenyl moiety. A common method involves the Baker-Venkataraman rearrangement of an O-acylated 2-hydroxyacetophenone, followed by acid-catalyzed cyclization to form the chromone ring. ijrpc.com This approach allows for the synthesis of a wide variety of substituted chromones. organic-chemistry.orgresearchgate.netresearchgate.net

Table 1: Examples of Synthesized Chromone Derivatives from Related Precursors

| Starting Material (Example) | Reaction | Product (Example) |

|---|---|---|

| 2'-Hydroxyacetophenone | Claisen-Schmidt condensation with an aldehyde, followed by oxidative cyclization | Flavone (2-Phenylchromone) |

| 2-Fluoroacetophenones | Tandem C-C and C-O bond formation | Chromone-2-carboxylates organic-chemistry.org |

| 2,5-dihydroxy-acetophenone | Vilsmeier reaction (DMF/POCl₃) | 6-hydroxy-4-chromone-3-carbaldehyde ijrpc.com |

Spiro-heterocycles: The carbonyl group of the ketone is an ideal anchor point for the construction of spiro-heterocycles, which are three-dimensional structures containing two rings connected by a single atom. rsc.org Methodologies such as [3+2] cycloadditions or multi-component reactions involving the ketone, an amino component, and another reactant can lead to the formation of diverse spirocyclic systems, including spiro-oxindoles or spiro-pyrrolidines. researchgate.netnih.govfrontiersin.org The synthesis of these complex structures is an active area of research in organic chemistry. nih.gov

Formation of Cathinone (B1664624) and Piperazinylalkyl Derivatives

Cathinone Derivatives: Synthetic cathinones are a class of compounds characterized by a β-keto-phenylalkylamine structure. mdpi.comnih.govresearchgate.net While this compound does not fit this definition, its substitution pattern is found in known synthetic cathinones. For instance, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) is a cathinone derivative that features a fluoro-methylphenyl group. mdpi.com The synthesis of such compounds typically involves the α-bromination of a propiophenone (B1677668) precursor followed by nucleophilic substitution with the desired amine. The structural modifications on the aromatic ring, such as the introduction of fluorine or methyl groups, are known to modulate the activity of these compounds. d-nb.infonih.gov

Table 2: Examples of Synthetic Cathinone Structures with Phenyl Ring Modifications

| Compound Name | Aromatic Ring Substituent(s) | Alkyl Chain | Amine Group |

|---|---|---|---|

| Mephedrone | 4-methyl | Propan-1-one | Methylamino |

| Flephedrone (4-FMC) | 4-fluoro | Methcathinone | Methylamino d-nb.info |

| 4-F-3-Me-α-PVP | 4-fluoro, 3-methyl | Pentan-1-one | Pyrrolidinyl mdpi.com |

| N-Ethylheptedrone | Unsubstituted | Heptan-1-one | Ethylamino mdpi.com |

Piperazinylalkyl Derivatives: The incorporation of a piperazine (B1678402) moiety is a common strategy in medicinal chemistry. Syntheses combining fluorine and piperazine groups within the same molecule have been reported. nih.govresearchgate.net Starting from a suitable precursor derived from this compound, such as an α-halogenated ketone, a piperazine ring can be introduced via nucleophilic substitution. This creates a new class of derivatives with distinct physicochemical properties.

Structure-Activity Relationship (SAR) Studies of Derived Chemical Entities

Influence of Fluorine and Methyl Group Positions on Derivative Properties

The presence and position of the fluorine atom and the methyl group are critical determinants of the molecule's properties.

Fluorine: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect due to its high electronegativity, which can decrease the pKa of nearby acidic protons and affect the reactivity of the carbonyl group. rsc.org It can also participate in hydrogen bonding and other dipole-dipole interactions. acs.org Moving the fluorine to other positions on the ring would significantly alter the electronic distribution and steric environment. For example, a fluorine at the 4-position would have a more pronounced resonance effect. The C-F bond can also block sites of metabolism, potentially increasing a drug's half-life. nih.gov

The interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic environment that influences the molecule's shape, reactivity, and potential interactions with biological systems. mdpi.com

Table 3: Predicted Effects of Substituent Positional Changes on Molecular Properties

| Substituent Change | Predicted Effect on Electronics | Predicted Effect on Lipophilicity | Predicted Effect on Sterics |

|---|---|---|---|

| Move F from 2- to 4-position | Increased resonance effect, altered dipole moment | No significant change | Reduced steric hindrance near the carbonyl group |

| Move CH₃ from 5- to 6-position | Increased steric hindrance near the carbonyl group | No significant change | Significant increase in steric bulk near the reaction center |

| Replace CH₃ with H | Decreased electron-donating character | Decrease | Reduced steric bulk |

| Replace F with Cl | Similar inductive effect, less potent resonance effect, weaker H-bond acceptor | Increase | Increased steric bulk |

Impact of Structural Modifications on Molecular Recognition and Ligand Binding

Structural modifications to the this compound core directly impact how its derivatives interact with biological targets such as enzymes or receptors.

The introduction of fluorine is a well-established strategy in drug design to enhance binding affinity and selectivity. olemiss.eduethernet.edu.et The fluorine atom can form specific hydrogen bonds or halogen bonds with amino acid residues in a protein's active site. The precise positioning of this fluorine is crucial; an incorrectly placed fluorine atom could create unfavorable steric or electronic clashes, thereby reducing binding affinity.

Similarly, modifications that lead to the formation of heterocyclic derivatives, such as chromones or pyrazoles, introduce new hydrogen bond donors and acceptors, as well as rigid scaffolds that can orient other functional groups for optimal interaction with a target. SAR studies on flavanones containing chromene moieties, for example, have identified key fragments like carbonyl and hydroxyl groups that form stable hydrogen bonds with specific pocket residues, dictating the binding map of the molecule. mdpi.com By analogy, modifying the substituents on the phenyl rings of this compound derivatives would alter their interaction profile, allowing for the fine-tuning of their ligand-binding properties.

Spectroscopic and Advanced Structural Elucidation of 2 Fluoro 5 Methylphenyl Phenyl Ketone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as fluorine. By analyzing chemical shifts, coupling constants, and signal multiplicities, a precise map of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of (2-Fluoro-5-methylphenyl) phenyl ketone is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the methyl group. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the aromatic region (approximately 7.4-7.8 ppm). The protons on the substituted 2-fluoro-5-methylphenyl ring will show more complex splitting patterns due to coupling with each other and with the adjacent fluorine atom.

The methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. The protons on the fluorinated ring would likely appear as multiplets due to proton-proton and proton-fluorine couplings. For instance, the proton ortho to the methyl group and meta to the fluorine might appear as a doublet, while the proton ortho to both the carbonyl and the fluorine would likely be a triplet, and the proton meta to the carbonyl and ortho to the methyl group could be a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | ~7.7-7.8 | m |

| Phenyl-H (meta, para) | ~7.4-7.6 | m |

| 2-Fluoro-5-methylphenyl-H3/H4/H6 | ~7.1-7.5 | m |

| -CH₃ | ~2.4 | s |

Note: 's' denotes singlet, 'm' denotes multiplet. Actual values require experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is characteristically found far downfield, typically in the range of 190-200 ppm for benzophenones. The carbon atoms of the aromatic rings will resonate in the 120-140 ppm region. The presence of the electron-withdrawing fluorine atom will cause the directly bonded carbon (C-F) to show a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the fluorinated ring will also exhibit smaller two- and three-bond couplings to fluorine. The methyl carbon will appear at a much higher field, typically around 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| Aromatic C (unsubstituted ring) | 128-138 |

| Aromatic C (substituted ring) | 115-165 (C-F will be a doublet) |

| -CH₃ | ~21 |

Note: These are approximate ranges and actual values require experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.orghuji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of an aryl fluoride (B91410). Aromatic fluorine substituents typically resonate in a region between -100 and -200 ppm. azom.com The signal will likely appear as a multiplet due to coupling with the neighboring ortho- and meta-protons on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of protons on each aromatic ring. For example, it would show correlations between the adjacent protons on the unsubstituted phenyl ring and among the protons on the 2-fluoro-5-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of the carbon signal based on its attached proton's chemical shift.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Functional Group Identification and Vibrational Mode Assignments

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups.

Carbonyl (C=O) Stretch : This is typically the most intense and easily identifiable band in the IR spectrum of a ketone. For aromatic ketones like benzophenone (B1666685), this stretching vibration usually appears in the region of 1650-1685 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic rings.

Aromatic C-H Stretch : These vibrations are typically observed as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch : The stretching vibrations of the methyl group protons will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretch : These skeletal vibrations of the benzene (B151609) rings usually give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretch : The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Fingerprint Region : The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex series of bands corresponding to various bending and skeletal vibrations. These bands are highly characteristic of the specific molecule.

Table 3: Predicted IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium-Weak |

| C=O Stretch | 1685-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

Note: These are general ranges and actual peak positions and intensities require experimental data.

Mass Spectrometry (MS)

Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular formula is C₁₄H₁₁FO, which corresponds to a molecular weight of approximately 214.23 g/mol . nih.gov High-resolution mass spectrometry can confirm the exact mass, which is calculated to be 214.07939 Da. nih.gov

Upon electron ionization, the molecule forms a molecular ion (M⁺•) which is energetically unstable and undergoes fragmentation. libretexts.org The fragmentation of benzophenones and their derivatives is well-characterized and typically involves cleavage at the carbonyl group, which is the most labile site. nist.govresearchgate.netchemguide.co.uk The primary fragmentation pathway involves the α-cleavage of the carbon-carbon bonds adjacent to the carbonyl group. This results in the formation of stable acylium ions. libretexts.orgkobv.de

For this compound, two primary α-cleavage pathways are expected:

Loss of the 2-fluoro-5-methylphenyl radical to form the benzoyl cation ([C₆H₅CO]⁺) at a mass-to-charge ratio (m/z) of 105.

Loss of the phenyl radical to form the 2-fluoro-5-methylbenzoyl cation ([FC₆H₃(CH₃)CO]⁺) at m/z 137.

These acylium ions can undergo further fragmentation, typically through the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for carbonyl-containing compounds. mdpi.com This would lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 and the 2-fluoro-5-methylphenyl cation ([FC₆H₃(CH₃)]⁺) at m/z 109. The relative stability of these resulting carbocations often dictates the abundance of the corresponding peaks in the mass spectrum. chemguide.co.uk The presence of the fluorine atom can also influence fragmentation pathways, potentially leading to unique rearrangements or the loss of fluorine-containing fragments. nih.govresearchgate.net

The analysis of these characteristic fragment ions allows for the unambiguous structural confirmation of the molecule.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion | Formula | Neutral Loss |

|---|---|---|---|

| 214 | Molecular Ion | [C₁₄H₁₁FO]⁺• | - |

| 137 | 2-Fluoro-5-methylbenzoyl cation | [C₈H₆FO]⁺ | •C₆H₅ |

| 109 | 2-Fluoro-5-methylphenyl cation | [C₇H₆F]⁺ | CO, •C₆H₅ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | •C₇H₆F |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of the parent compound this compound is not detailed in the reviewed literature, a comprehensive single-crystal X-ray diffraction analysis has been performed on a complex derivative, 2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone . researchgate.net The crystallographic data for this derivative provides insight into the potential solid-state conformation and interactions of the (2-fluoro-5-methylphenyl) ketone moiety.

The study revealed that this derivative crystallizes in the monoclinic system with the space group C2/c. researchgate.net In the solid state, the molecule adopts a specific conformation where the various ring systems are not coplanar. The dihedral angle between the plane of the 2-fluoro-5-methylphenyl ring and the sulfobenzoimide ring is 74.35 (2)°. researchgate.net The crystal structure is stabilized by weak C—H···O and C—H···F intermolecular hydrogen bonds, which assemble the molecules into layered slabs. researchgate.net This type of detailed structural information is crucial for understanding structure-property relationships in the solid state.

Table 2: Crystallographic Data for 2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₃FN₄O₄S |

| Formula Weight | 400.38 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.269 (5) |

| b (Å) | 10.594 (3) |

| c (Å) | 15.758 (4) |

| β (°) | 94.823 (4) |

| Volume (ų) | 3538.0 (15) |

| Z | 8 |

| Temperature (K) | 294 |

Table of Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methylphenyl Phenyl Ketone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Calculations are often performed using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Molecular Structure Analysis

Interactive Data Table: Optimized Geometrical Parameters (Illustrative) This table presents hypothetical, yet typical, optimized geometrical parameters for (2-Fluoro-5-methylphenyl) phenyl ketone, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-C (carbonyl-phenyl) | 1.49 Å |

| Bond Length | C-C (carbonyl-fluorophenyl) | 1.50 Å |

| Bond Angle | Phenyl-C-Phenyl | 121.5° |

| Dihedral Angle | C-C-C-C (inter-ring) | 45.0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. malayajournal.org A small energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 2-fluoro-5-methylphenyl ring, which is activated by the electron-donating methyl group. Conversely, the LUMO is likely concentrated on the carbonyl group and the unsubstituted phenyl ring, which act as the primary electron-accepting regions of the molecule. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Interactive Data Table: FMO Energies (Illustrative) This table shows representative energy values for the frontier orbitals of this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron-donating capacity |

| LUMO | -1.8 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity/stability |

Vibrational Frequency Calculations and Spectral Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By analyzing these computed frequencies, specific vibrational modes can be assigned to the corresponding functional groups within the molecule. For this compound, key vibrational modes include the C=O stretching of the ketone group, C-F stretching, aromatic C-H stretching, and the stretching and bending modes of the methyl group. Comparing the theoretically predicted spectrum with experimental data allows for a detailed confirmation of the molecular structure. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies (Illustrative) This table lists some characteristic vibrational frequencies for the compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Ketone | ~1685 |

| C-F Stretch | Fluoro Group | ~1250 |

| Aromatic C-H Stretch | Phenyl Rings | ~3060 |

| CH₃ Symmetric Stretch | Methyl Group | ~2925 |

Electronic Properties (e.g., Molecular Electrostatic Potential, Electron Density Distribution)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP surface plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

In this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The electronegative fluorine atom would also contribute to a negative potential region. The hydrogen atoms of the phenyl rings would represent areas of positive potential (blue). This visualization helps in understanding non-covalent interactions, such as hydrogen bonding. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

For this compound, significant interactions would likely involve the lone pairs of the carbonyl oxygen and the fluorine atom acting as donors, and the π* anti-bonding orbitals of the phenyl rings and the carbonyl group acting as acceptors. These delocalizations of electron density from lone pairs into anti-bonding orbitals stabilize the molecule. NBO analysis also provides information about the hybridization of atomic orbitals and the natural atomic charges on each atom.

Interactive Data Table: NBO Analysis of Key Interactions (Illustrative) This table highlights significant intramolecular interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) | π(C-C) phenyl | ~25.5 |

| LP(F) | σ(C-C) ring | ~3.2 |

| π(C-C) ring | π*(C=O) | ~15.8 |

Molecular Dynamics Simulations and Conformational Studies

While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit conformational flexibility. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational landscape and flexibility at a given temperature. nih.gov

For this compound, the primary source of conformational flexibility is the rotation around the single bonds connecting the carbonyl carbon to the two phenyl rings. MD simulations can explore the potential energy surface associated with the dihedral angle between the rings. This allows for the identification of the most populated conformations, the energy barriers to rotation, and how intramolecular interactions influence the conformational preferences over time. nih.govresearchgate.net Such studies are crucial for understanding how the molecule's shape might change in different environments and how this affects its interactions with other molecules.

Molecular Docking Studies (e.g., ligand-protein interactions for related derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is instrumental in rational drug design for identifying and optimizing potential drug candidates by simulating the interaction between a ligand and a protein's binding site. rjptonline.org While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles of these studies can be understood by examining research on related benzophenone (B1666685) and fluorinated derivatives. Such studies provide a framework for predicting the potential interactions of this compound with various protein targets.

The interactions of a ligand with a protein are multifaceted, involving hydrogen bonds, halogen bonds, pi-sigma interactions, and hydrophobic interactions. rjptonline.org In the case of this compound, the presence of a fluorine atom, a methyl group, a phenyl ring, and a ketone functional group suggests that it can participate in a variety of these interactions. The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor and engage in halogen bonding. nih.govnih.gov The phenyl rings can form pi-stacking and hydrophobic interactions with the amino acid residues in the protein's binding pocket.

For instance, studies on fluorinated thiazolidin-4-one derivatives have demonstrated their ability to interact with Tyrosine Kinase 1T46 through hydrogen bonding with amino acids like LYS623, ASP810, and CYS673, as well as through halogen and pi-sigma interactions. rjptonline.org Similarly, research on fluoroquinolone derivatives has shown their interaction with the active sites of protein receptors like topoisomerase II DNA gyrase. semanticscholar.org

Computational investigations into fluorinated protein-ligand complexes highlight that fluorine can significantly influence binding affinity. nih.gov It can modulate molecular properties and participate in specific interactions, including the formation of hydrogen bonds and interactions with aryl groups. nih.gov Furthermore, the introduction of fluorine can disrupt water networks within a binding site, which can have entropic effects on ligand binding. nih.gov

In a hypothetical molecular docking study of this compound, the compound would be docked into the binding site of a target protein. The simulation would calculate the binding energy, which is an estimation of the affinity between the ligand and the protein. Lower binding energies typically indicate a more stable complex. The study would also identify the key amino acid residues involved in the interaction and the types of bonds formed.

The following interactive table illustrates the kind of data that would be generated in a molecular docking study, using examples of related fluorinated compounds from the literature to represent the potential findings for this compound derivatives.

| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Fluorinated Thiazolidin-4-one | Tyrosine Kinase 1T46 | LYS623, ASP810, CYS673 | Hydrogen bonding, Halogen bonding, Pi-Sigma | -7.7 to -9.2 |

| Polyprenylated Benzophenone | P-glycoprotein (NBD1 domain) | ATP binding site residues | Not specified | Favorable ΔG |

| Fluoro-substituted Anilino-quinone | B-raf protein | Not specified | Not specified | Favorable energy scores |

| Fluoroquinolone | Topoisomerase II DNA gyrase | Active site residues | Not specified | Not specified |

This table is illustrative and compiled from studies on related derivatives to demonstrate the type of data obtained from molecular docking studies. The specific values are not representative of this compound itself but of the classes of compounds cited. rjptonline.orgnih.govsemanticscholar.orgjapsonline.com

Ultimately, molecular docking studies of this compound and its analogs would be a valuable step in exploring their potential biological activities and for the rational design of new derivatives with improved affinity and selectivity for specific protein targets. nih.gov

Applications of 2 Fluoro 5 Methylphenyl Phenyl Ketone As a Synthetic Intermediate and Building Block

Role in Medicinal Chemistry Synthesis

The utility of (2-Fluoro-5-methylphenyl) phenyl ketone as a building block is evident in its application in the synthesis of various pharmacologically relevant compounds. Its structural features make it a suitable precursor for a range of heterocyclic and other complex organic structures.

While direct synthesis of 3-methyl-5-R-1H-indazole from this compound is not extensively documented in readily available literature, the general synthesis of indazoles from aryl ketones provides a basis for its potential role as a precursor. The synthesis of indazoles can be achieved through the cyclization of aryl ketones with hydrazine (B178648) or its derivatives. This reaction, known as the Fischer indole (B1671886) synthesis when applied to hydrazones, can be adapted for indazole synthesis. In this context, this compound could react with a suitable hydrazine derivative, followed by acid-catalyzed cyclization and aromatization, to yield a fluoro- and methyl-substituted indazole core. This core structure is found in various phosphodiesterase IV (PDE4) inhibitors, which are investigated for their anti-inflammatory effects.

This compound is a valuable starting material for the synthesis of various fluoro-containing heterocycles that are prominent in drug discovery.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classic method for pyrazole (B372694) synthesis. While this compound is not a 1,3-dicarbonyl compound itself, it can be converted into one. Alternatively, direct condensation with hydrazine followed by cyclization under specific conditions could potentially lead to pyrazole derivatives. Fluorinated pyrazoles are of significant interest in medicinal chemistry due to their wide range of biological activities.

Isoxazoles: Isoxazoles can be synthesized from 1,3-dicarbonyl compounds and hydroxylamine. Similar to pyrazole synthesis, this compound could be a precursor to the necessary 1,3-dicarbonyl intermediate. The resulting fluoro-substituted isoxazoles are scaffolds found in a number of biologically active molecules.

Triazoles: There is documented evidence of this compound being used to create more complex molecules containing a 1,2,4-triazole (B32235) ring. For instance, the compound 2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone incorporates the (2-Fluoro-5-methylphenyl) keto-moiety. This demonstrates its utility as a building block in the synthesis of functionalized triazole derivatives for potential pharmaceutical applications. dea.gov

| Heterocycle | General Synthetic Precursor from Ketone | Potential Application |

| Pyrazole | 1,3-Dicarbonyl derivative + Hydrazine | Anti-inflammatory, Anticancer |

| Isoxazole | 1,3-Dicarbonyl derivative + Hydroxylamine | Antiviral, Antimicrobial |

| Triazole | α-Haloketone + Azide (Huisgen cycloaddition) or other multi-step syntheses | Antifungal, Antimicrobial |

Synthetic cathinones are a class of psychoactive substances that are structurally related to the naturally occurring cathinone (B1664624). encyclopedia.pub These compounds are β-keto-phenethylamines. nih.gov this compound can serve as a key starting material for the synthesis of cathinone-like molecules. The synthesis typically involves an α-halogenation of the ketone followed by nucleophilic substitution with an appropriate amine. The resulting α-amino ketone possesses the core cathinone scaffold. The presence of the fluoro and methyl groups on the phenyl ring can modulate the pharmacological properties of the resulting compounds. For example, the compound 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one is a synthetic cathinone derivative. mdpi.com

Tyrosine kinase inhibitors (TKIs) are a crucial class of targeted cancer therapies. Many TKIs feature complex heterocyclic core structures. Fluorinated benzophenones, such as this compound, can be valuable intermediates in the synthesis of these inhibitors. nih.gov The ketone functionality allows for the construction of various heterocyclic systems, while the fluorinated phenyl ring can enhance binding affinity to the target kinase and improve the pharmacokinetic profile of the drug. The synthesis of TKI scaffolds often involves multi-step sequences where the benzophenone (B1666685) unit is elaborated into the final complex structure.

Canagliflozin (B192856) is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes. nih.gov The synthesis of canagliflozin and its derivatives involves the construction of a C-aryl glucoside. A key step in many synthetic routes is the Friedel-Crafts acylation to form a diaryl ketone intermediate, which is structurally similar to this compound. For instance, the synthesis of a canagliflozin precursor starts with the coupling of thiophene (B33073) with 5-bromo-2-methylbenzoic acid chloride to yield (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone. nih.gov This ketone is then reduced and further elaborated to form the final product. The structural similarity suggests that this compound could be utilized in the synthesis of novel canagliflozin derivatives where the thiophene ring is replaced by a phenyl group, allowing for the exploration of new structure-activity relationships.

| Drug/Derivative | Key Intermediate Structure | Synthetic Role of Ketone |

| Canagliflozin | (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone | Precursor to the diarylmethane core |

| Canagliflozin Derivative | This compound | Potential precursor for analogs with a phenyl group instead of thiophene |

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.gov this compound is an important building block for the synthesis of a variety of fluoro-substituted organic derivatives for pharmaceutical research. ontosight.aidtic.mil The presence of both a fluorine atom and a methyl group on the phenyl ring, along with the versatile ketone functionality, allows for the generation of a diverse library of compounds. These derivatives can be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents. The ketone can be reduced to an alcohol, converted to an amine, or used to form various heterocyclic systems, each modification leading to a new class of potential drug candidates. ku.edu

Utility in Agrochemical and Material Science Research (as a building block for fluorinated compounds)

The incorporation of fluorine into organic molecules is a widely recognized strategy in the design of modern agrochemicals and advanced materials. Fluorinated compounds often exhibit enhanced biological activity, improved thermal stability, and unique electronic properties. ossila.com As a readily available fluorinated building block, this compound is a valuable precursor for the synthesis of more complex fluorinated molecules intended for these applications. ontosight.ai

Detailed Research Findings:

The utility of the (2-fluoro-5-methylphenyl) moiety in agrochemical research is highlighted by its presence in complex fungicidal agents. For instance, derivatives incorporating this structural unit have been synthesized and investigated for their biological activity. researchgate.net The fluorine atom in the ortho position to the carbonyl bridge and the methyl group in the meta position influence the molecule's conformation and electronic distribution, which can be crucial for its interaction with biological targets. ontosight.ai In agrochemicals, the introduction of fluorine can lead to increased efficacy, altered metabolic pathways, and enhanced field persistence. researchgate.net

In material science, fluorinated building blocks are integral to the development of polymers, liquid crystals, and other organic materials with specialized properties. The strong carbon-fluorine bond and the high electronegativity of fluorine can impart desirable characteristics such as thermal resistance, chemical inertness, and specific optical or dielectric properties. While specific applications in materials science directly starting from this compound are not extensively detailed in publicly accessible literature, its structure is representative of the types of fluorinated synthons used to create high-performance organic materials. researchgate.net The general strategy involves using such building blocks to introduce fluorine into larger molecular architectures, thereby tuning the final properties of the material. researchgate.net

The table below summarizes the key attributes that make this compound a promising building block in these research fields.

| Feature | Implication in Agrochemicals | Implication in Material Science |

| Fluorine Atom | Can increase biological efficacy and metabolic stability. ontosight.ai | Imparts thermal stability, chemical resistance, and unique electronic properties. |

| Aromatic Ketone | Provides a reactive site for further molecular elaboration and diversification. | Serves as a rigid core or connection point in polymer or crystal structures. |

| Substituted Phenyl Ring | Allows for precise tuning of steric and electronic properties for target binding. | Influences molecular packing and bulk material properties. |

General Applications in Organic Synthesis (e.g., as a reactant for various functionalizations or in the generation of thioketones)

In general organic synthesis, this compound is a versatile reactant. The carbonyl group is a key functional handle that can undergo a wide array of chemical transformations, allowing for its conversion into various other functional groups and molecular scaffolds.

Functionalization Reactions: The ketone functional group is susceptible to nucleophilic attack, making it a prime site for constructing new carbon-carbon and carbon-heteroatom bonds. ontosight.ai A primary application is its reduction to a secondary alcohol, (2-fluoro-5-methylphenyl)(phenyl)methanol, or its complete reduction to the methylene (B1212753) group, yielding 1-(2-fluoro-5-methylbenzyl)benzene. These transformations are fundamental steps in multi-step syntheses. Analogous aromatic ketones are readily reduced using reagents like sodium borohydride (B1222165) for the alcohol or via Wolff-Kishner or Clemmensen reduction for the methylene compound. google.com

Generation of Thioketones: A significant application of aromatic ketones in organic synthesis is their conversion to the corresponding thioketones (thiones). These sulfur-containing analogs are themselves valuable intermediates, used in the synthesis of sulfur-containing heterocycles and as reactive species in various cycloaddition reactions. nih.govencyclopedia.pub The thionation of ketones is most commonly and efficiently achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.orgorganic-chemistry.org The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom. Lawesson's reagent is effective for a wide range of ketones, including aromatic ketones with various substituents such as halogens and alkyl groups. chemicalbook.com The conversion of this compound to its thio-analog, (2-Fluoro-5-methylphenyl) phenyl thioketone, provides a reactive building block for organosulfur chemistry. nih.gov

The table below outlines key synthetic transformations involving this compound.

| Starting Material | Reagent/Condition | Product | Transformation Type |

| This compound | Lawesson's Reagent | (2-Fluoro-5-methylphenyl) phenyl thioketone | Thionation |

| This compound | e.g., Sodium Borohydride (NaBH₄) | (2-Fluoro-5-methylphenyl)(phenyl)methanol | Carbonyl Reduction (to Alcohol) |

| This compound | e.g., Wolff-Kishner (H₂NNH₂/KOH) | 1-(2-Fluoro-5-methylbenzyl)benzene | Carbonyl Reduction (to Methylene) |

Future Research Directions and Unexplored Avenues for 2 Fluoro 5 Methylphenyl Phenyl Ketone

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of diaryl ketones, including (2-Fluoro-5-methylphenyl) phenyl ketone, often relies on classical Friedel-Crafts acylation. organic-chemistry.org This method typically employs stoichiometric amounts of Lewis acids, such as aluminum chloride, and halogenated solvents, leading to significant waste generation and environmental concerns. acs.org Future research should prioritize the development of more sustainable and greener synthetic routes.

One promising direction is the exploration of alternative catalytic systems that are more environmentally benign. routledge.com For instance, the use of solid acid catalysts, such as zeolites, clays, and sulfated zirconia, could facilitate heterogeneous catalytic processes, allowing for easier catalyst recovery and reuse, thereby minimizing waste. routledge.com Another green approach involves leveraging methanesulfonic anhydride (B1165640) as a metal- and halogen-free promoter for Friedel-Crafts acylations, which has been shown to produce aryl ketones in good yields with minimal, biodegradable waste. organic-chemistry.orgacs.org A comparative analysis of potential green synthesis methodologies is presented in Table 1.

Furthermore, photocatalytic methods for ketone synthesis are emerging as a powerful green alternative. rsc.org Investigating the visible-light-promoted synthesis of this compound from readily available precursors could offer a highly efficient and sustainable pathway, operating under mild conditions and reducing energy consumption. rsc.orgscilit.com A patent for an environmentally friendly process for synthesizing fluorinated benzophenones for polyaryletherketones (PAEKs) suggests industrial interest in such green methodologies. google.com

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Heterogeneous Catalysis (e.g., Zeolites, Clays) | Catalyst reusability, reduced corrosive waste, simplified product purification. routledge.com | Screening of various solid acid catalysts for optimal activity and selectivity in the acylation of 2-fluoro-5-methylbenzene. |

| Methanesulfonic Anhydride Promotion | Metal- and halogen-free, biodegradable waste, high atom economy. organic-chemistry.orgacs.org | Optimization of reaction conditions (temperature, stoichiometry) to maximize yield and purity. |

| Photocatalytic Synthesis | Use of visible light as a renewable energy source, mild reaction conditions, high specificity. rsc.org | Development of a suitable photocatalyst system and identification of appropriate precursors for the synthesis. |

Exploration of Novel Catalytic Transformations and Derivatizations

The reactivity of this compound offers a rich landscape for exploring novel catalytic transformations and creating a library of derivatives with potentially valuable properties.

A key area for future investigation is the catalytic functionalization of the C-H bonds within the molecule. The methyl group on the fluorinated ring is a prime target for benzylic C-H functionalization. Drawing inspiration from studies on other benzophenones, visible-light-mediated photoredox catalysis could be employed where the excited triplet state of the ketone itself acts as a hydrogen atom transfer (HAT) agent, enabling the arylation or alkylation of the benzylic position. scispace.comnih.govrsc.org This would provide a direct route to a variety of derivatives without the need for pre-functionalization.

The carbonyl group is another focal point for derivatization. Asymmetric reduction of the ketone to a chiral alcohol is a particularly attractive avenue, as fluorinated chiral alcohols are important precursors for bioactive molecules. researchgate.netmdpi.com Research into enantioselective reduction using chiral catalysts, such as oxazaborolidines or chiral bicyclic guanidines, could yield highly enantioenriched (2-fluoro-5-methylphenyl)(phenyl)methanol. researchgate.netrsc.org

Furthermore, the carbonyl group can participate in various cycloaddition reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, could be explored to synthesize novel oxetane (B1205548) derivatives. nih.gov Additionally, [3+2] cycloaddition reactions with various dipolarophiles could lead to the formation of complex heterocyclic scaffolds. ias.ac.in

| Transformation | Target Site | Potential Products | Key Research Area |

|---|---|---|---|

| C-H Functionalization | Methyl group (benzylic position) | Arylated/alkylated ketone derivatives | Development of photoredox catalytic systems. scispace.comnih.gov |

| Asymmetric Reduction | Carbonyl group | Enantioenriched chiral secondary alcohols | Screening of chiral catalysts and optimization of enantioselectivity. researchgate.netmdpi.com |

| [2+2] Photocycloaddition | Carbonyl group | Oxetane derivatives | Investigation of reactivity with various alkenes under photochemical conditions. nih.gov |

| [3+2] Cycloaddition | Carbonyl group | Spiro heterocyclic compounds | Exploration of reactions with nitrile oxides and other dipoles. ias.ac.in |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), could provide significant insights.

Future computational studies could focus on elucidating the electronic structure and reactivity of the molecule. DFT calculations can determine properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and global reactivity descriptors, which can help predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netscialert.netchemrxiv.org This information would be invaluable for designing new synthetic transformations. A linear relationship between experimentally measured reduction potentials and DFT-calculated LUMO energies has been established for other substituted benzophenones, a methodology that could be applied here to predict electrochemical behavior. researchgate.net

Furthermore, computational modeling can be used to investigate reaction mechanisms. For instance, DFT calculations could be employed to model the transition states of potential catalytic cycles, such as the C-H functionalization or asymmetric reduction pathways, to understand the origin of selectivity and to design more efficient catalysts. rsc.org

TD-DFT calculations will be instrumental in predicting the spectroscopic properties of the molecule and its derivatives. scialert.netnih.govrsc.org This includes simulating UV-Vis absorption spectra, which is crucial for understanding its photochemical behavior and for applications in areas like photoinitiation. chemrxiv.org By modeling the excited-state dynamics, researchers can gain a deeper understanding of processes like intersystem crossing and charge transfer, which are fundamental to the molecule's potential use in photoredox catalysis and functional materials. nih.govrsc.org

Integration into Supramolecular Architectures and Functional Materials

The rigid, conjugated structure of this compound makes it an excellent candidate for incorporation into supramolecular assemblies and the creation of novel functional materials.

One exciting avenue is the use of this ketone or its derivatives as building blocks (linkers) for Metal-Organic Frameworks (MOFs). uni-hannover.denih.govacs.org The carbonyl and potential carboxylate-functionalized derivatives could coordinate to metal centers, creating porous materials with tailored properties. The fluorine and methyl substituents would decorate the pore walls, influencing guest-host interactions and potentially leading to applications in gas storage, separation, or catalysis. uni-hannover.de Benzophenone-containing MOFs have been shown to be photoreactive, allowing for post-synthetic modification of the framework. uni-hannover.de

The photochemical properties of the benzophenone (B1666685) core also suggest applications in photopolymerization. Benzophenone-based molecules are widely used as photoinitiators. nih.govchemrxiv.orgacs.orgchemrxiv.org Future research could involve designing supramolecular photoinitiators based on this compound. For example, by attaching self-assembling moieties like dipeptides, it might be possible to create gels that can act as templates for spatially resolved polymerization, allowing for the fabrication of complex, micro-structured polymeric materials. nih.govacs.orgchemrxiv.org The fluorine substituent could enhance the performance of these photoinitiators. researchgate.net

Finally, the molecule could be integrated into other supramolecular systems. For instance, benzophenone-alanine has been shown to form metallo-nanofibers with copper ions that exhibit laccase-like activity for degrading phenolic pollutants. nih.gov Exploring the self-assembly of derivatives of this compound could lead to new functional biomimetic materials. The potential for this compound to act as a sensor for other benzophenone-like molecules in MOF-based systems has also been demonstrated, opening up avenues in analytical and environmental chemistry. nih.govacs.org

Q & A

Q. What are the recommended synthetic routes for (2-Fluoro-5-methylphenyl) phenyl ketone, and how do substituents influence reaction conditions?

The synthesis of aryl ketones typically employs Friedel-Crafts acylation, Grignard reactions, or Claisen condensation. For This compound , the fluorine and methyl substituents necessitate careful optimization:

- Friedel-Crafts Acylation : Use a fluorinated acyl chloride (e.g., 2-fluoro-5-methylbenzoyl chloride) and benzene with a Lewis acid catalyst (AlCl₃). The electron-withdrawing fluorine may slow acylation, requiring extended reaction times .

- Grignard Approach : React a fluorinated aryl bromide (e.g., 2-fluoro-5-methylbromobenzene) with a phenyl magnesium bromide, followed by oxidation of the resulting alcohol to the ketone. Fluorine’s electronegativity may reduce Grignard reactivity, necessitating higher temperatures .

- Safety Note : Strong oxidizers (e.g., HNO₃) should be avoided due to potential decomposition into CO/CO₂ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How does the compound’s stability impact storage and handling in laboratory settings?

- Thermal Stability : The methyl group may enhance steric protection of the ketone, but fluorine’s electron-withdrawing effect could increase susceptibility to nucleophilic attack. Store at 10–25°C in inert atmospheres .

- Light Sensitivity : Aromatic ketones often require protection from UV light to prevent radical degradation. Use amber glassware .

- Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition) and bases (potential ketone reduction) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic addition reactions?

- DFT Calculations : Model the electrophilicity of the carbonyl carbon. Fluorine’s -I effect increases carbonyl polarity, favoring nucleophilic attack. Compare with non-fluorinated analogs to quantify rate differences .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction trajectories. Polar aprotic solvents stabilize transition states, accelerating reactions .

- Challenges : Accurate parameterization of fluorine’s van der Waals radius and partial charges is critical for predictive validity.

Q. How can contradictory data on by-product formation during synthesis be resolved?

- Case Study : If HPLC reveals multiple peaks, use preparative chromatography to isolate impurities. Compare their mass spectra (e.g., [M+H]+) and NMR with literature (e.g., identified 1-Hydroxycyclohexyl phenyl ketone via MS/NMR cross-validation).

- Reaction Monitoring : Employ in-situ FTIR to detect intermediates (e.g., enolates or gem-diols) that may lead to side products .

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent to identify conditions minimizing by-products .

Q. What strategies optimize the compound’s use as a photoinitiator or ligand in catalysis?

- Photoinitiator Potential : Test UV absorption (λmax ~280–320 nm for aryl ketones) and radical generation efficiency via ESR spectroscopy. Compare with α-hydroxy ketones (e.g., ’s 1-Hydroxycyclohexyl phenyl ketone) .

- Ligand Design : Coordinate the ketone’s oxygen with transition metals (e.g., Pd, Cu). Fluorine’s electronegativity may enhance Lewis acidity, improving catalytic activity in cross-couplings .

- Biological Probes : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorometric assays. Fluorine’s hydrophobicity may improve membrane permeability .

Q. What are the ecological implications of this compound, and how can its environmental persistence be assessed?

- PBT/vPvB Assessment : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradability (e.g., EPI Suite). Fluorine’s stability may increase persistence .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202). Aryl ketones often show EC₅₀ >10 mg/L, but fluorine may elevate toxicity .

- Waste Management : Incinerate in EPA-approved facilities with scrubbers to capture HF emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.